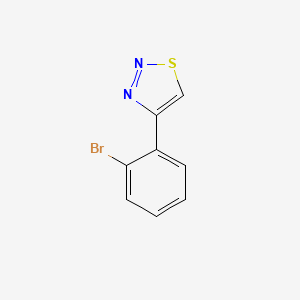

4-(2-Bromophenyl)-1,2,3-thiadiazole

Descripción

Propiedades

IUPAC Name |

4-(2-bromophenyl)thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2S/c9-7-4-2-1-3-6(7)8-5-12-11-10-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUHKJGDHOYOXQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CSN=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization Techniques in the Structural Elucidation of 4 2 Bromophenyl 1,2,3 Thiadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(2-Bromophenyl)-1,2,3-thiadiazole, both ¹H and ¹³C NMR, along with two-dimensional (2D) techniques, are instrumental in mapping the molecular framework.

¹H NMR Analysis of Proton Environments and Coupling Patterns

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In the case of this compound, the ¹H NMR spectrum is characterized by signals corresponding to the protons on the phenyl ring and the thiadiazole ring.

The aromatic protons on the 2-bromophenyl group typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns are influenced by the electron-withdrawing effect of the bromine atom and the thiadiazole ring. The proton on the thiadiazole ring itself would be expected to appear as a singlet, also in the downfield region. For a related compound, 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine, the aromatic protons were observed in the range of 7.03 to 7.82 ppm. nih.gov

Table 1: Representative ¹H NMR Data for a Substituted Bromophenyl-Thiadiazole Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4a | 7.03 | t | 7.6 |

| H-3a, H-5a | 7.37 | t | 7.6 |

| H-2a, H-6a | 7.66 | d | 7.6 |

| H-3b, H-5b | 7.72 | d | 8.4 |

| H-2b, H-6b | 7.82 | d | 8.8 |

| NH | 10.61 | s | - |

| Data is for 5-(4-bromophenyl)-N-phenyl-1,3,4-thiadiazol-2-amine and serves as an illustrative example. nih.gov |

¹³C NMR Investigations of Carbon Framework and Hybridization

Carbon-13 NMR (¹³C NMR) spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.inoregonstate.edu Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum, with its chemical shift indicating its electronic environment and hybridization state.

The carbon atoms of the phenyl ring typically resonate in the aromatic region, approximately between 110 and 150 ppm. bhu.ac.in The carbon atom attached to the bromine (C-Br) will be influenced by the heavy atom effect, which can sometimes lead to a slightly upfield shift compared to other substituted carbons. The carbons of the 1,2,3-thiadiazole (B1210528) ring will have characteristic chemical shifts that distinguish them from the aromatic carbons. For instance, in a related 4-bromobenzo[1,2-d:4,5-d′]bis( rsc.orgmdpi.comresearchgate.netthiadiazole), the carbon signals were observed at δ 156.5, 156.2, 143.2, 140.6, 113.2, and 107.5 ppm. mdpi.com In general, carbons in thiadiazole rings can appear in a broad range, with C=N carbons often found between 150-170 ppm. dergipark.org.tr

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Related Structures

| Carbon Environment | Typical Chemical Shift (δ, ppm) |

| Aromatic C-H | 125-170 |

| Aromatic C-Br | ~120 |

| Thiadiazole C=N | 150-170 |

| Thiadiazole C-S | Varies |

| These are general ranges and can vary based on the specific molecular structure. oregonstate.educompoundchem.com |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, advanced 2D NMR techniques are employed. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling interactions. sdsu.eduyoutube.com For this compound, COSY would show correlations between adjacent protons on the phenyl ring, helping to delineate the substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are two or three bonds apart (long-range ¹H-¹³C couplings). sdsu.edu HMBC is crucial for establishing the connectivity between the 2-bromophenyl group and the 1,2,3-thiadiazole ring by showing a correlation between the thiadiazole proton and the carbons of the phenyl ring, and vice versa.

These 2D NMR techniques, when used in concert, provide a detailed and robust structural elucidation of this compound.

Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mdpi.com The IR spectrum of this compound would display characteristic absorption bands corresponding to the vibrations of its constituent bonds.

Key expected vibrational modes include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

C=C aromatic ring stretching: A series of bands in the 1600-1450 cm⁻¹ region.

C=N stretching (from the thiadiazole ring): Generally appears in the 1630-1550 cm⁻¹ range. For some 1,3,4-thiadiazole (B1197879) derivatives, this peak is seen around 1600 cm⁻¹. nih.govdergipark.org.tr

C-S stretching: Often found in the 800-600 cm⁻¹ region. For certain thiadiazoles, this can be observed around 700 cm⁻¹. nih.govdergipark.org.tr

C-Br stretching: This vibration typically occurs in the fingerprint region, usually below 700 cm⁻¹.

The specific positions and intensities of these bands provide a unique fingerprint for the molecule, confirming the presence of the key functional groups. For example, in a study of 4-bromobenzo[1,2-d:4,5-d′]bis( rsc.orgmdpi.comresearchgate.netthiadiazole), characteristic IR peaks were noted at 3083, 1393, 1289, 1190, and 886 cm⁻¹. mdpi.com

Table 3: General IR Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| Thiadiazole C=N | Stretching | 1630-1550 |

| C-S | Stretching | 800-600 |

| C-Br | Stretching | < 700 |

| These are general ranges and the exact positions can be influenced by the overall molecular structure. researchgate.net |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. mdpi.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. mdpi.commdpi.com For this compound (C₈H₅BrN₂S), HRMS would confirm the molecular weight with high accuracy, distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The fragmentation of 1,2,3-thiadiazoles in the mass spectrometer is often characterized by the initial loss of a molecule of nitrogen (N₂). rsc.org Subsequent fragmentation would involve the cleavage of the bromophenyl and thiirene (B1235720) radical cation fragments. Analysis of these fragments provides further confirmation of the compound's structure.

Tandem Mass Spectrometry (MS/MS or LC-MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm molecular structure by fragmenting a selected precursor ion and analyzing the resulting product ions. In the analysis of this compound, the protonated molecule [M+H]⁺ serves as the precursor ion. The fragmentation pathways observed are characteristic of the 1,2,3-thiadiazole ring system and the substituted phenyl ring, providing unambiguous structural confirmation.

The initial fragmentation event in 1,2,3-thiadiazole derivatives typically involves the facile loss of a dinitrogen molecule (N₂), a stable neutral loss, which is a hallmark of this heterocyclic core. nih.gov Subsequent fragmentation patterns are dictated by the bromophenyl substituent. The high-resolution mass measurements from techniques like LC-MS-TOF (Time-of-Flight) allow for the determination of the elemental composition of each fragment, further substantiating the proposed fragmentation pathways. sci-hub.st

Key fragmentation steps for this compound under MS/MS conditions would be expected to follow a logical sequence. The presence of bromine's characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) in the precursor ion and any bromine-containing fragments provides an additional layer of confirmation.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Neutral Loss | Notes |

| 241/243 | [C₈H₅BrN₂S+H]⁺ | - | Protonated molecular ion (precursor ion) showing the isotopic pattern of one bromine atom. |

| 213/215 | [C₈H₅BrS]⁺ | N₂ | Characteristic loss of dinitrogen from the thiadiazole ring. nih.gov |

| 134 | [C₈H₅S]⁺ | Br | Loss of a bromine radical from the [M+H-N₂]⁺ fragment. |

| 102 | [C₆H₄S]⁺ | C₂H | Further fragmentation of the thiirenium or related cation. |

This table presents predicted data based on established fragmentation patterns for similar heterocyclic compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. The spectrum of this compound is characterized by absorption bands arising from π → π* and potentially n → π* electronic transitions within its conjugated system. slideshare.net

The conjugated system extends across the phenyl ring and the 1,2,3-thiadiazole moiety. Typically, aromatic and heteroaromatic compounds display intense absorption bands in the 200-400 nm region, which are attributed to π → π* transitions. researchgate.net The non-bonding electrons on the sulfur and nitrogen atoms of the thiadiazole ring may also give rise to weaker n → π* transitions. slideshare.net Studies on related aromatic thiadiazole derivatives often show a primary strong absorption band corresponding to the main π-π* transition of the conjugated bond network. researchgate.netmdpi.com

Table 2: Representative UV-Vis Absorption Data for Aromatic Thiadiazoles

| Wavelength (λmax) | Molar Absorptivity (ε) | Solvent | Assigned Electronic Transition | Reference Compound |

| ~240 nm | ~13,700 M⁻¹cm⁻¹ | Dichloromethane | π → π | 4-Bromobenzo[1,2-d:4,5-d′]bis( mdpi.comsigmaaldrich.commdpi.comthiadiazole) mdpi.com |

| Not specified | Not specified | Dichloromethane | π → π | 2,5-bis(4-arylphenyl)-1,3,4-oxadiazoles researchgate.net |

This table includes data from structurally related compounds to infer the expected spectral characteristics of this compound.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, revealing the molecule's conformation and how it packs within a crystal lattice.

While the specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 4-(7-bromobenzo[d] mdpi.comsigmaaldrich.commdpi.comthiadiazol-4-yl)morpholine, provides significant insight. mdpi.com In such structures, the thiadiazole ring is planar. A key conformational feature is the dihedral angle between the plane of the phenyl ring and the plane of the thiadiazole ring. This angle is influenced by steric hindrance from the ortho-bromo substituent, which may cause a significant twist from coplanarity.

Intermolecular interactions are also revealed, which govern the crystal packing. For aromatic systems, π-π stacking interactions are common, where the electron-rich aromatic rings of adjacent molecules align. nih.gov Other potential interactions include halogen bonding involving the bromine atom and weak hydrogen bonds.

Table 3: Representative Crystallographic Data for a Related Brominated Benzothiadiazole Derivative

| Parameter | Value | Notes |

| Crystal System | Monoclinic | Data from 4-(7-bromobenzo[d] mdpi.comsigmaaldrich.commdpi.comthiadiazol-4-yl)morpholine. mdpi.com |

| Space Group | P2₁/n | Data from 4-(7-bromobenzo[d] mdpi.comsigmaaldrich.commdpi.comthiadiazol-4-yl)morpholine. mdpi.com |

| Key Bond Lengths | C-S, C-N, N-N, C-Br | Typical values are expected, consistent with other thiadiazole structures. nih.gov |

| Dihedral Angle | Phenyl-Thiadiazole | Expected to be non-zero due to steric effects of the ortho-bromo group. |

| Intermolecular Forces | π-π stacking, Halogen bonds | Common interactions observed in similar crystal structures. nih.govuzh.ch |

This table uses 4-(7-bromobenzo[d] mdpi.comsigmaaldrich.commdpi.comthiadiazol-4-yl)morpholine as a proxy to illustrate expected crystallographic parameters. mdpi.com

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique that determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) in a pure compound. This experimental data is then compared to the theoretical percentages calculated from the proposed empirical formula. For this compound, this technique serves as a crucial final check to validate its elemental composition and support the structural data obtained from spectroscopic methods. mdpi.comresearchgate.net

The empirical formula for this compound is C₈H₅BrN₂S. The theoretical percentages of each element are calculated based on their atomic weights and the molecular weight of the compound (241.11 g/mol ). A close agreement (typically within ±0.4%) between the experimentally measured percentages and the calculated values confirms the empirical formula and indicates the purity of the sample.

Table 4: Elemental Analysis Data for this compound (C₈H₅BrN₂S)

| Element | Theoretical % | Experimental % (Found) |

| Carbon (C) | 39.85 | Value to be determined experimentally |

| Hydrogen (H) | 2.09 | Value to be determined experimentally |

| Bromine (Br) | 33.14 | Not typically measured directly; inferred by difference |

| Nitrogen (N) | 11.62 | Value to be determined experimentally |

| Sulfur (S) | 13.30 | Value to be determined experimentally |

Theoretical and Computational Investigations of 4 2 Bromophenyl 1,2,3 Thiadiazole

Quantum Chemical Studies: Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 4-(2-Bromophenyl)-1,2,3-thiadiazole, DFT calculations offer a detailed picture of its electronic structure and related properties.

Molecular Geometry Optimization and Electronic Structure Analysis

Computational studies, often employing DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are used to determine the most stable conformation of this compound. researchgate.net This process, known as geometry optimization, calculates bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S-N | 1.634 | - | - |

| C-S | - | - | - |

| C-N | - | - | - |

| C-C (ring) | - | - | - |

| C-Br | - | - | - |

| Data derived from studies on related thiadiazole derivatives. conicet.gov.ar |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Validation against Experimental Data

DFT calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

NMR (Nuclear Magnetic Resonance): Theoretical chemical shifts (¹H and ¹³C) can be calculated and are valuable for assigning experimental spectra.

IR (Infrared): The vibrational frequencies calculated using DFT correspond to the peaks in an IR spectrum. These calculations help in the assignment of vibrational modes to specific functional groups within the molecule.

UV-Vis (Ultraviolet-Visible): Time-dependent DFT (TD-DFT) is used to predict electronic transitions and the corresponding absorption wavelengths (λmax). researchgate.net This information is crucial for understanding the photophysical properties of the compound. The synthesis and characterization of related bromo-thiadiazole compounds often involve these spectroscopic techniques for structure confirmation. mdpi.comresearchgate.net

Table 2: Comparison of Theoretical and Experimental Spectroscopic Data for a Thiadiazole Derivative (Note: This table illustrates the concept with data for a related class of compounds, as specific comparative data for this compound was not found.)

| Spectroscopic Technique | Calculated Value | Experimental Value |

| ¹H NMR (ppm) | Illustrative Value | Illustrative Value |

| ¹³C NMR (ppm) | Illustrative Value | Illustrative Value |

| IR (cm⁻¹) | Illustrative Value | Illustrative Value |

| UV-Vis λmax (nm) | Illustrative Value | Illustrative Value |

| The use of DFT to predict and validate experimental spectroscopic data is a common practice in the study of novel compounds. nih.gov |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: The energy and distribution of the HOMO are related to the molecule's ability to donate electrons (nucleophilicity).

LUMO: The energy and distribution of the LUMO indicate the molecule's ability to accept electrons (electrophilicity). youtube.com

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. For thiadiazole derivatives, the distribution of these orbitals is often spread across the aromatic and heterocyclic rings.

Table 3: Frontier Molecular Orbital Energies for a Thiadiazole Derivative (Note: The values presented are illustrative for a related compound.)

| Orbital | Energy (eV) |

| HOMO | Illustrative Value |

| LUMO | Illustrative Value |

| HOMO-LUMO Gap | Illustrative Value |

| FMO analysis is a standard computational method for assessing the reactivity of heterocyclic compounds. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack.

Red Regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These regions are often associated with lone pairs of electrons on heteroatoms like nitrogen and sulfur.

Blue Regions: Indicate areas of positive electrostatic potential, which are prone to nucleophilic attack. These are typically found around hydrogen atoms or electron-deficient regions.

For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the thiadiazole ring and a region of positive potential (a σ-hole) on the sulfur atom, influencing its interaction with other molecules. researchgate.netresearchgate.netsemanticscholar.org

Computational Modeling of Reactivity and Reaction Mechanisms

Computational methods are also employed to study the dynamic aspects of the molecule, such as its reactivity and potential transformations.

Tautomerism and Isomerization Studies

Thiadiazole compounds can potentially exist in different tautomeric or isomeric forms. Computational studies can be used to calculate the relative energies of these different forms, predicting the most stable tautomer or isomer under various conditions. For instance, in related heterocyclic systems, studies have explored the possibility of different structural arrangements and their relative stabilities. nih.gov While specific studies on the tautomerism of this compound were not found, this remains a relevant area for computational investigation to fully understand its chemical behavior.

Advanced Research Applications and Potential of 4 2 Bromophenyl 1,2,3 Thiadiazole Derivatives

Catalytic and Mechanistic Roles in Organic Synthesis

While direct research on the catalytic and mechanistic roles of 4-(2-Bromophenyl)-1,2,3-thiadiazole in organic synthesis is not extensively documented in the provided results, the broader class of thiadiazole derivatives is recognized for its utility in various synthetic transformations. The presence of the bromine atom on the phenyl ring offers a reactive site for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, which are fundamental in constructing more complex organic molecules. thieme-connect.de The thiadiazole ring itself, with its electron-withdrawing nature, can influence the reactivity of the entire molecule and participate in various cycloaddition and ring-transformation reactions. Further mechanistic studies are needed to fully elucidate the specific catalytic pathways and intermediates involving this particular compound.

Research on Role as Corrosion Inhibitors in Material Science

Thiadiazole derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys. mdpi.comaspur.rs Their efficacy is attributed to the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring system, which facilitate adsorption onto the metal surface, forming a protective barrier against corrosive agents. mdpi.comresearchgate.net

Studies on related thiadiazole compounds have shown that they act as mixed-type inhibitors, suppressing both anodic and cathodic reactions of the corrosion process. The adsorption of these molecules on the metal surface often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.net The presence of the bromophenyl group in this compound could further enhance its corrosion inhibition properties due to increased surface coverage and electronic effects. The lone pair of electrons on the nitrogen and sulfur atoms can coordinate with the vacant d-orbitals of metal atoms, leading to the formation of a stable, protective film. nih.gov

| Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Adsorption Isotherm |

| Mild Steel | 1.0 M HCl | 91 (for a related thiadiazole derivative) | Langmuir researchgate.net |

| Copper | Nitric Acid | Varies with inhibitor structure | Not specified researchgate.net |

| Carbon Steel | H₂S and CO₂ | >90 (for a thiazole (B1198619) derivative) | Langmuir nih.gov |

Applications in Agricultural Chemistry: Fungicides and Herbicides Research

Thiadiazole derivatives are a well-established class of compounds in agricultural chemistry, with many exhibiting potent fungicidal and herbicidal activities. researchgate.net The mode of action for their herbicidal effects often involves the inhibition of photosynthesis. researchgate.net

Research has shown that certain 1,3,4-thiadiazole (B1197879) derivatives display significant fungicidal activity against various plant pathogens. researchgate.netnih.gov For instance, some derivatives have shown good activity against Rhizoctonia solani and Botrytis cinerea. researchgate.net The introduction of a fluoro-substituted phenyl ring has been explored to enhance herbicidal activity. researchgate.net While specific studies on this compound in this context are not detailed, its structural similarity to known agrochemicals suggests it could be a promising candidate for developing new fungicides and herbicides. researchgate.netresearchgate.net The breakdown of some thiadiazole derivatives into non-toxic compounds also presents an environmentally friendly aspect for pesticide development. researchgate.net

Material Science Advancements: Exploration in Organic Electronics and Photonics (e.g., semiconducting materials, OLEDs)

The unique electronic properties of thiadiazole-containing compounds make them attractive for applications in material science, particularly in organic electronics and photonics. mdpi.com The electron-withdrawing nature of the thiadiazole ring is a key feature in designing materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and dye-sensitized solar cells (DSSCs). mdpi.comresearchgate.net

Brominated benzofused 1,2,5-thiadiazoles are valuable precursors for synthesizing dyes used in photovoltaic materials. mdpi.com The bromine atom serves as a handle for further chemical modifications to tune the electronic and optical properties of the final material. researchgate.net While direct applications of this compound are still under exploration, related thiadiazole and thiazole derivatives have been incorporated into materials for blue-emitting OLEDs and as hosts for phosphorescent OLEDs. mdpi.comresearchgate.net The combination of the bromophenyl group and the thiadiazole ring in this compound offers a platform for creating novel organic semiconducting materials with tailored properties.

Bioactive Compound Research

In Vitro Antimicrobial Activity Investigations (e.g., antibacterial, antifungal)

A significant body of research has focused on the antimicrobial properties of thiadiazole derivatives. japtronline.comnih.govsysrevpharm.org These compounds have shown broad-spectrum activity against various pathogenic bacteria and fungi. mdpi.comscispace.com The mechanism of action is often attributed to the thiadiazole ring system, which can interfere with essential cellular processes in microorganisms. mdpi.com

Numerous studies have synthesized and evaluated various substituted thiadiazoles for their antibacterial and antifungal efficacy. For example, derivatives of 2-amino-1,3,4-thiadiazole (B1665364) have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. nih.gov The introduction of a bromophenyl group, as in this compound, can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. nih.gov

Below is a table summarizing the antimicrobial activity of some related thiadiazole and triazole derivatives:

| Compound/Derivative Class | Microorganism | Activity/MIC |

| 2-((5-(2-bromophenyl)-4-substituted-4H-1,2,4-triazol-3-yl)thio)acetates | P. aeruginosa | Moderate antimicrobial effect zsmu.edu.ua |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | S. aureus, E. coli | MIC = 16.1 µM nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | B. subtilis | MIC = 28.8 µM nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | C. albicans | MIC = 15.3 µM nih.gov |

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | A. niger | MIC = 16.2 µM nih.gov |

| 1,3,4-Thiadiazole derivatives | Candida species | MIC values as low as 5 µg/mL nih.gov |

Future Research Directions and Perspectives for 4 2 Bromophenyl 1,2,3 Thiadiazole

Development of More Sustainable and Green Synthetic Routes

The chemical synthesis of 4-(2-Bromophenyl)-1,2,3-thiadiazole and other thiadiazole derivatives has traditionally relied on methods that may involve hazardous reagents and generate significant waste. nih.govresearchgate.net The future of synthesizing this compound lies in the adoption of green chemistry principles. nih.govscilit.com This involves the use of renewable starting materials, non-toxic catalysts, and environmentally benign reaction conditions to minimize the environmental impact. nih.govresearchgate.net

Key areas for development in sustainable synthesis include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. nih.govresearchgate.net An example is the use of ultrasonic-assisted techniques in multi-step synthetic routes for thiadiazole derivatives. mdpi.com

Green Solvents and Catalysts: The replacement of volatile organic solvents with greener alternatives like water or ionic liquids is a crucial aspect of sustainable synthesis. nih.govmdpi.com Furthermore, the development and use of non-toxic and recyclable catalysts can significantly reduce waste and environmental harm. nih.gov

Metal-Free Reactions: Exploring synthetic pathways that avoid the use of heavy metal catalysts is another important avenue. For instance, a TBAI-catalyzed reaction between N-tosyl hydrazones and sulfur provides a metal-free route to 1,2,3-thiadiazoles. mdpi.comorganic-chemistry.org

Photocatalysis: Visible light-driven photocatalysis offers a sustainable and environmentally friendly method for synthesizing 1,2,3-thiadiazoles under mild conditions. mdpi.comorganic-chemistry.org

| Green Synthesis Technique | Advantages |

| Microwave Irradiation | Faster reactions, higher yields, reduced energy use nih.govresearchgate.net |

| Ultrasound Synthesis | Increased reaction rates, improved efficiency nih.govmdpi.com |

| Green Solvents | Reduced environmental impact, safer handling nih.gov |

| Green Catalysts | Minimized waste, reusability, lower toxicity nih.gov |

| Metal-Free Reactions | Avoids heavy metal contamination mdpi.comorganic-chemistry.org |

| Photocatalysis | Uses light as a clean energy source mdpi.comorganic-chemistry.org |

Application of Advanced Spectroscopic Characterization Techniques for Dynamic Studies

A thorough understanding of the dynamic behavior of this compound in various environments is crucial for optimizing its applications. Advanced spectroscopic techniques can provide invaluable insights into its structural dynamics, reaction mechanisms, and interactions with other molecules. nih.govresearchgate.net

Future research should focus on the application of techniques such as:

Time-Resolved Spectroscopy: Techniques like time-resolved fluorescence and absorption spectroscopy can be used to study the excited-state dynamics and reaction intermediates of this compound. nih.gov

Two-Dimensional (2D) Spectroscopy: 2D NMR and other 2D spectroscopic methods can provide detailed information about the connectivity and spatial relationships of atoms within the molecule, aiding in the elucidation of complex structures and interactions.

In-Situ Spectroscopy: The ability to monitor reactions in real-time using techniques like in-situ FTIR and Raman spectroscopy can provide a deeper understanding of reaction kinetics and mechanisms, facilitating the optimization of synthetic procedures. daneshyari.com

Single-Molecule Spectroscopy: This powerful technique allows for the study of individual molecules, providing insights into their heterogeneity and dynamic behavior that are often obscured in ensemble measurements.

Integration of Machine Learning and Artificial Intelligence in Predictive Modeling

The use of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical research. nih.govmdpi.com For this compound, these computational tools can be employed to predict its properties, design new derivatives with enhanced functionalities, and accelerate the discovery process. nih.govelifesciences.org

Key applications of ML and AI in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to develop QSAR models that correlate the structural features of thiadiazole derivatives with their biological or material properties. nih.govmdpi.com This can aid in the design of new compounds with desired activities.

Predictive Modeling of Physicochemical Properties: AI models can be trained to predict various physicochemical properties of this compound and its analogues, such as solubility, stability, and reactivity. mdpi.com

De Novo Drug Design: Generative AI models can be used to design novel thiadiazole derivatives with specific desired properties, expanding the chemical space for exploration.

Reaction Outcome Prediction: ML models can be trained to predict the yield and selectivity of chemical reactions, aiding in the optimization of synthetic routes. chemrxiv.org

| AI/ML Application | Description |

| QSAR Modeling | Correlates molecular structure with activity to guide design. nih.govmdpi.com |

| Property Prediction | Forecasts physicochemical properties like solubility and stability. mdpi.com |

| De Novo Design | Generates novel molecular structures with desired features. |

| Yield Prediction | Predicts the outcome of chemical reactions to optimize synthesis. chemrxiv.org |

Exploration of New Interdisciplinary Application Domains (non-clinical)

While thiadiazole derivatives have been extensively studied for their potential in medicinal chemistry, there is a vast and underexplored landscape of non-clinical applications for this compound. researchgate.netcofc.edu Future research should focus on leveraging its unique electronic and structural properties in various interdisciplinary fields.

Potential non-clinical application domains include:

Materials Science: The thiadiazole ring is a component of some organic materials with interesting electronic and photophysical properties. This compound could be investigated as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.

Agrochemicals: Many heterocyclic compounds are used as herbicides, fungicides, and insecticides. nih.gov The biological activity of 1,2,3-thiadiazoles suggests that this compound could be a lead compound for the development of new and effective agrochemicals. nih.govmdpi.com

Corrosion Inhibition: Some organic compounds containing heteroatoms like sulfur and nitrogen have been shown to be effective corrosion inhibitors. The potential of this compound in protecting metals from corrosion warrants investigation.

Collaborative and Interdisciplinary Research Frameworks for Comprehensive Understanding

A comprehensive understanding of a molecule as versatile as this compound requires a collaborative and interdisciplinary approach. acs.org Breaking down the silos between different scientific disciplines will be key to unlocking its full potential.

Future research should be fostered through frameworks that encourage collaboration between:

Synthetic Chemists: To develop novel and efficient synthetic routes. nih.gov

Spectroscopists and Analytical Chemists: To characterize its properties and dynamics. mdpi.comnih.gov

Computational Chemists and Data Scientists: To model its behavior and predict new functionalities. mdpi.com

Materials Scientists and Engineers: To explore its applications in new devices and materials.

Biologists and Agricultural Scientists: To investigate its potential in non-clinical biological applications.

By fostering such collaborations, the scientific community can create a synergistic environment where knowledge from different fields is integrated to accelerate the pace of discovery and innovation surrounding this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Bromophenyl)-1,2,3-thiadiazole, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves multi-step reactions. For example, a modified approach using substituted benzaldehyde derivatives under reflux in absolute ethanol with glacial acetic acid as a catalyst can yield thiadiazole intermediates. Reaction time (e.g., 4 hours), solvent polarity, and stoichiometric ratios are critical for optimizing yield (≥75%) . Alternative routes involve cyclocondensation of bromophenyl precursors with sulfur-containing reagents (e.g., Lawesson’s reagent) under inert atmospheres to avoid oxidation .

- Key Factors : Temperature control (80–120°C), solvent choice (ethanol, DMF), and catalyst selection (e.g., acetic acid) significantly impact purity and yield .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the bromophenyl group and thiadiazole ring substitution patterns. For example, aromatic protons in the 2-bromophenyl group show distinct deshielding (δ 7.4–8.2 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks ([M+H]) and fragmentation patterns, critical for verifying halogen retention .

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, such as Br···S halogen bonding, which influence stability .

Q. What preliminary biological screening models are suitable for evaluating this compound?

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC values correlate with electron-withdrawing effects of the bromine substituent .

- Antimicrobial Activity : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) reveal zones of inhibition >10 mm at 100 µg/mL, suggesting membrane disruption .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) show moderate activity (EC ~50 µM), linked to thiadiazole-mediated ROS generation .

Advanced Research Questions

Q. How does the bromine substituent’s position (ortho vs. para) on the phenyl ring influence electronic properties and reactivity?

- Computational Analysis : Density Functional Theory (DFT) studies (B3LYP/6-31G**) reveal ortho-bromine induces greater electron-withdrawing effects, reducing HOMO-LUMO gaps (ΔE = 4.1 eV) compared to para-substituted analogs (ΔE = 4.5 eV). This enhances electrophilic reactivity in cross-coupling reactions .

- Experimental Validation : X-ray diffraction of 2-bromophenyl derivatives shows shorter Br–S distances (3.2 Å) than para analogs (3.5 Å), affecting π-stacking and solubility .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Case Study : Discrepancies in antimicrobial efficacy (e.g., 20% vs. 60% inhibition in E. coli) may arise from:

- Purity Issues : HPLC quantification (>95% purity required) to exclude byproducts like 4-(3-bromophenyl) isomers .

- Solvent Effects : DMSO vs. aqueous solubility differences alter bioavailability. Use standardized DMSO/PBS mixtures (≤1% v/v) .

- Statistical Tools : Multivariate regression models correlate substituent electronegativity with bioactivity, resolving outliers .

Q. How can computational modeling guide the design of this compound-based enzyme inhibitors?

- Molecular Docking : AutoDock Vina simulations with COX-2 (PDB: 3LN1) predict binding affinities (ΔG = -8.2 kcal/mol) at the active site, driven by Br–π interactions with Tyr385 .

- MD Simulations : 100-ns trajectories reveal stable hydrogen bonds between the thiadiazole nitrogen and Arg120, critical for sustained inhibition .

Q. What are the challenges in achieving regioselective functionalization of this compound?

- Synthetic Hurdles : Competing C-5 vs. C-4 electrophilic substitution due to bromine’s ortho-directing effects. Use Pd-catalyzed C–H activation (e.g., Suzuki-Miyaura) with aryl boronic acids for selective C-5 arylation (yield: 60–70%) .

- Protection Strategies : Temporary Boc-protection of the thiadiazole nitrogen prevents unwanted side reactions during Sonogashira couplings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.